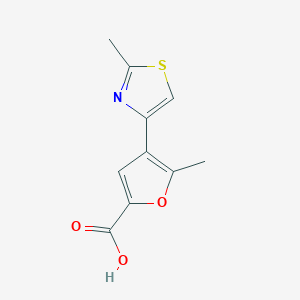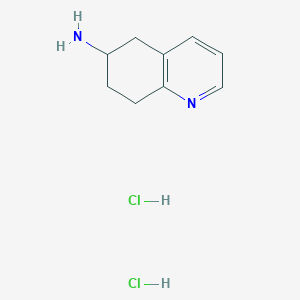
1-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride
Übersicht
Beschreibung
1-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a pyrazole ring substituted with a 5-chloro-2-methoxyphenyl group and a sulfonyl chloride group at the 4-position
Vorbereitungsmethoden
The synthesis of 1-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methoxyphenylhydrazine and 4-chlorosulfonylpyrazole.
Reaction Conditions: The reaction between 5-chloro-2-methoxyphenylhydrazine and 4-chlorosulfonylpyrazole is carried out under controlled conditions, typically in the presence of a base such as triethylamine, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Analyse Chemischer Reaktionen
1-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
1-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in biological studies to explore its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and modulation of protein function. This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the target and context.
Vergleich Mit ähnlichen Verbindungen
1-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other similar compounds, such as:
1-(5-chloro-2-methoxyphenyl)ethanol: This compound shares the 5-chloro-2-methoxyphenyl group but lacks the pyrazole and sulfonyl chloride moieties.
1-(5-chloro-2-methoxyphenyl)ethanone: Similar to the above, this compound contains the 5-chloro-2-methoxyphenyl group but has a ketone functional group instead of the pyrazole and sulfonyl chloride groups.
Thiazole Derivatives: These compounds contain a thiazole ring and exhibit diverse biological activities, making them useful for comparison in terms of structure-activity relationships.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O3S/c1-17-10-3-2-7(11)4-9(10)14-6-8(5-13-14)18(12,15)16/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKCSNFVESYDSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C=C(C=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422939.png)
![2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide](/img/structure/B1422940.png)



![Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine](/img/structure/B1422946.png)

![2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B1422948.png)






